1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Description
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Properties
Molecular Formula |
C16H26N2O5S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H26N2O5S/c1-5-24(19,20)18-8-6-17(7-9-18)12-13-10-14(21-2)16(23-4)15(11-13)22-3/h10-11H,5-9,12H2,1-4H3 |
InChI Key |
MYCGKQVIJHVRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Biological Activity
1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of ethylsulfonyl and trimethoxybenzyl groups, suggests a diverse pharmacological profile. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is , with a molecular weight of approximately 342.5 g/mol. The compound features a piperazine ring substituted with an ethylsulfonyl group and a 3,4,5-trimethoxybenzyl moiety, which enhances its lipophilicity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of methoxy groups is associated with enhanced antioxidant properties, which may protect cells from oxidative stress.
- Neuroprotective Effects : Studies have suggested that piperazine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits.
- Antimicrobial Properties : Initial screenings have shown that this compound may possess antimicrobial activity against various pathogens.
The exact mechanisms by which 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine exerts its biological effects are still under investigation. However, potential mechanisms include:
- Modulation of Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, influencing cellular energy metabolism.
- Receptor Binding : It may bind to specific receptors in the central nervous system (CNS), affecting neurotransmitter release and signaling pathways.
Case Studies
- Neuroprotective Study : A study conducted on neuronal cell lines demonstrated that treatment with 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine resulted in decreased apoptosis markers under oxidative stress conditions. This suggests a protective role against neuronal damage.
- Antioxidant Evaluation : In vitro assays indicated that the compound scavenged free radicals effectively, reducing oxidative stress in cultured cells. These findings highlight its potential as an antioxidant agent.
Comparative Analysis
The following table summarizes key findings related to the biological activities of similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(3,4,5-Trimethoxybenzyl)piperazine | Antioxidant, Neuroprotective | Enzyme modulation |
| 1-(Ethoxy-3-methoxybenzyl)piperazine | Antimicrobial | Receptor binding |
| 1-(Propylsulfonyl)-4-(3,4-dimethoxybenzyl)piperazine | Anticancer | Cellular signaling modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
